
2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid
Vue d'ensemble
Description
“2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid” is a chemical compound with the molecular formula C8H6ClFO3 . It has a molecular weight of 204.58 . The compound is also known by its IUPAC name "(4-chloro-2-fluorophenoxy)acetic acid" .
Molecular Structure Analysis
The molecular structure of “2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid” consists of a carboxylic acid group attached to a phenyl ring, which is further substituted with chlorine and fluorine atoms . The exact positions of these substituents could influence the compound’s reactivity and properties.Applications De Recherche Scientifique
Cross-Coupling Reactions
Research in organic chemistry has shown the utility of related compounds in cross-coupling reactions. For instance, the development of meta-C–H arylation and methylation techniques using phenolic derivatives demonstrates the importance of similar structures in synthetic chemistry. Such methods are crucial for constructing complex molecules, indicating potential applications for 2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid in drug synthesis and material science (L. Wan et al., 2013).
Fluorescence Probes
Compounds with structures akin to 2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid have been employed in the creation of novel fluorescence probes. These probes are designed for the selective detection of highly reactive oxygen species (hROS) and specific reactive intermediates, showcasing the compound's potential in biological and chemical applications for studying oxidative stress and cellular signaling (Ken-ichi Setsukinai et al., 2003).
Metal Ion Detection
The synthesis and application of fluoroionophores based on diamine-salicylaldehyde derivatives highlight the compound's relevance in detecting metal cations. Such research underscores the utility of fluorinated compounds in environmental monitoring and analytical chemistry, where specific metal ion recognition is crucial (W. Hong et al., 2012).
Environmental Degradation Studies
Investigations into the degradation of phenoxyacetic and benzoic acid herbicides using membrane bioreactor technology provide insights into the environmental fate of structurally similar compounds. This research is vital for understanding how such substances behave in water treatment systems and their potential impact on ecosystems (Avik. J. Ghoshdastidar & A. Tong, 2013).
Electrochemical Degradation
The electrochemical degradation studies of chloromethylphenoxy herbicides in acid medium using boron-doped diamond electrodes reveal the possibilities for environmental remediation of related compounds. Such research highlights the effectiveness of advanced oxidation processes in breaking down complex organic pollutants (Birame Boye et al., 2006).
Propriétés
IUPAC Name |
2-(4-chloro-2-fluorophenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZCSEQFBXWWGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[3,2-D]pyrimidine-4-carboxylic acid](/img/structure/B1398758.png)
![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1398759.png)

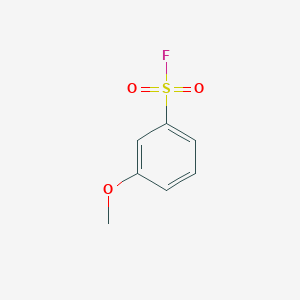
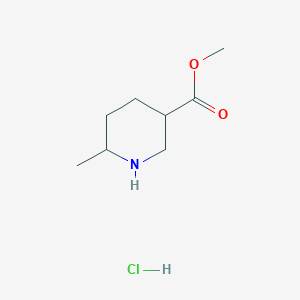
![4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1398766.png)
![2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1398770.png)

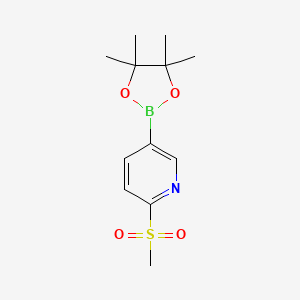
![6-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1398774.png)
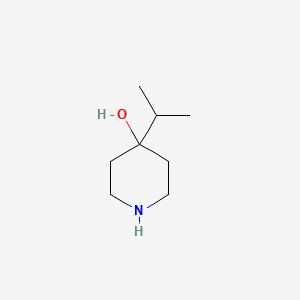
![4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398777.png)
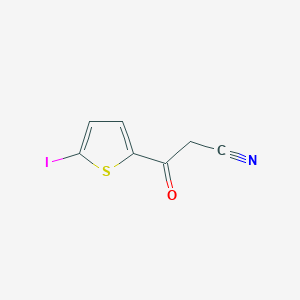
![Methyl 3-[(3-Cyanopyrazin-2-yl)thio]propanoate](/img/structure/B1398781.png)